2-ethoxy-N-piperidin-4-ylpyridin-3-amine
Overview
Description
2-ethoxy-N-piperidin-4-ylpyridin-3-amine is a chemical compound with the molecular formula C₁₂H₁₉N₃O. It is a versatile compound used in various scientific research applications due to its unique structure, which includes a piperidine ring and a pyridine ring connected by an ethoxy group .
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-inflammatory activity
Mode of Action
Similar compounds have shown to inhibit cox-1 and cox-2 enzymes , which are key players in the inflammatory response. The compound might interact with these targets, leading to a decrease in the production of inflammatory mediators.
Biochemical Pathways
If the compound acts as an inhibitor of cox enzymes, it would affect the arachidonic acid pathway, leading to a decrease in the production of prostaglandins and thromboxanes . These molecules play a crucial role in inflammation and pain signaling.
Result of Action
If it acts as an inhibitor of cox enzymes, it could potentially reduce inflammation and pain by decreasing the production of inflammatory mediators .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-piperidin-4-ylpyridin-3-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization reactions involving appropriate precursors.
Introduction of the Ethoxy Group: The ethoxy group is introduced through an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
Formation of the Pyridine Ring: The pyridine ring is synthesized through cyclo-condensation reactions involving aldehydes and 1,3-dicarbonyl compounds in the presence of ammonia.
Coupling of the Piperidine and Pyridine Rings: The final step involves coupling the piperidine and pyridine rings through a nucleophilic substitution reaction, where the piperidine nitrogen attacks the electrophilic carbon of the pyridine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-piperidin-4-ylpyridin-3-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted piperidine or pyridine derivatives.
Scientific Research Applications
2-ethoxy-N-piperidin-4-ylpyridin-3-amine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: In the study of biological pathways and as a potential lead compound for drug discovery.
Industry: Used in the development of novel materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-ethoxy-N-piperidin-4-ylpyridin-2-amine: Similar structure but with the ethoxy group attached to the second position of the pyridine ring.
2-methoxy-N-piperidin-4-ylpyridin-3-amine: Similar structure but with a methoxy group instead of an ethoxy group.
2-ethoxy-N-piperidin-3-ylpyridin-3-amine: Similar structure but with the piperidine ring attached to the third position of the pyridine ring.
Uniqueness
2-ethoxy-N-piperidin-4-ylpyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the piperidine and pyridine rings, along with the ethoxy group, allows for versatile interactions with various molecular targets, making it a valuable compound in scientific research .
Properties
IUPAC Name |
2-ethoxy-N-piperidin-4-ylpyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-2-16-12-11(4-3-7-14-12)15-10-5-8-13-9-6-10/h3-4,7,10,13,15H,2,5-6,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUFUXZQATUBAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)NC2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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